![molecular formula C25H25FN4O3 B2694166 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941886-82-4](/img/no-structure.png)

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

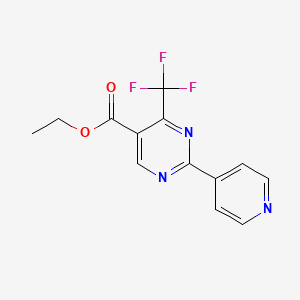

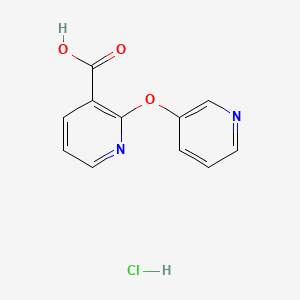

The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide” is a biochemical used for proteomics research . It is related to the compound “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” which has a molecular formula of C16H17N3O2 and a molecular weight of 283.33 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility in various solvents, and specific optical rotation. The molecular formula of a related compound, “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, is C16H17N3O2, and its molecular weight is 283.33 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

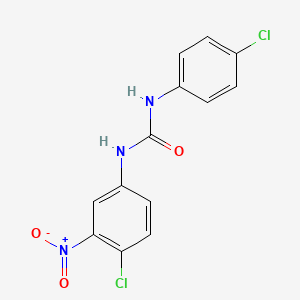

Pyrazole-acetamide derivatives, including coordination complexes, have been studied for their antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity in vitro, suggesting potential applications in mitigating oxidative stress-related disorders (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, such as 4-acetamide pyrazolone derivatives, has shown promising biological activity against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Aly et al., 2011).

Anti-Inflammatory Activity

Certain derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have demonstrated significant anti-inflammatory activity, indicating potential applications in treating inflammation-related conditions (Sunder et al., 2013).

Fluorogenic Dyes

The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine derivatives suggests potential applications as fluorogenic dyes due to significant bathochromic shifts of the absorption and emission maxima (Zaitseva et al., 2020).

Eigenschaften

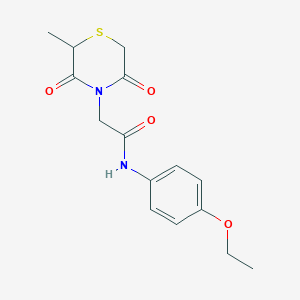

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The second intermediate is 3-fluoro-4-methylbenzoyl chloride, which is synthesized from 3-fluoro-4-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled with N-(2-aminoethyl)acetamide to form the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "3-fluoro-4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "- 4-butoxyaniline is reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the intermediate.", "Synthesis of 3-fluoro-4-methylbenzoyl chloride:", "- 3-fluoro-4-methylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide.", "- The reaction mixture is heated to reflux for several hours, and the resulting liquid is distilled to yield the intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates, 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and 3-fluoro-4-methylbenzoyl chloride, are reacted with N-(2-aminoethyl)acetamide in the presence of a base such as triethylamine.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |

CAS-Nummer |

941886-82-4 |

Produktname |

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide |

Molekularformel |

C25H25FN4O3 |

Molekulargewicht |

448.498 |

IUPAC-Name |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C25H25FN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31) |

InChI-Schlüssel |

STBDZFAYSUPQGJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2694089.png)

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2694101.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)